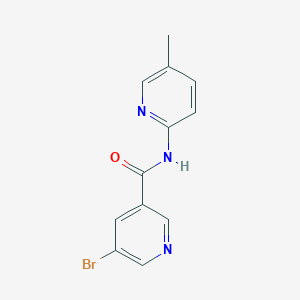
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the nicotinamide family of compounds, which are known to play important roles in various biological processes, including metabolism, DNA repair, and gene expression. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide involves the inhibition of NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, this compound can reduce the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit NAMPT, this compound has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or unwanted cellular components. This process can help to promote cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide in lab experiments is its specificity for NAMPT. This specificity allows researchers to selectively target cancer cells while minimizing damage to healthy cells. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the identification of new targets for this compound, which could expand its potential applications beyond cancer biology. Additionally, there is a need for more research on the potential side effects of this compound, as well as its long-term safety and efficacy. Overall, this compound represents a promising area of research with potential applications in a variety of fields.
Métodos De Síntesis
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing this compound is through the reaction of 5-bromo-2-chloronicotinic acid with 5-methyl-2-pyridylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been widely used in scientific research due to its potential applications in various areas. One of the major areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells by targeting the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, this compound can reduce the levels of NAD+ in cancer cells, leading to cell death.
Propiedades
Fórmula molecular |
C12H10BrN3O |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
5-bromo-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c1-8-2-3-11(15-5-8)16-12(17)9-4-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17) |
Clave InChI |
HDKLUNNBNMCHAG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Solubilidad |
28.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)


![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
